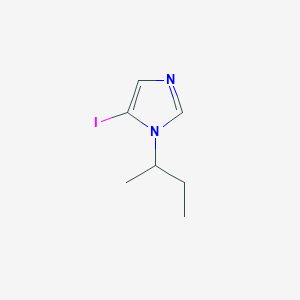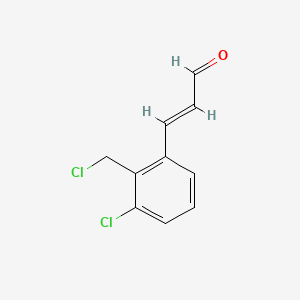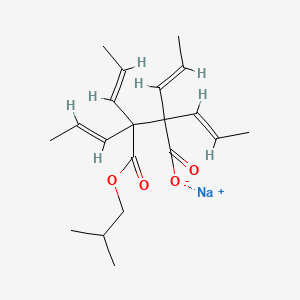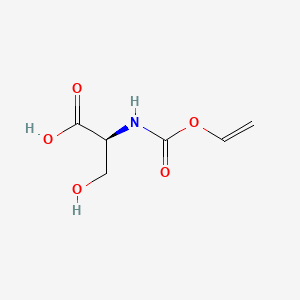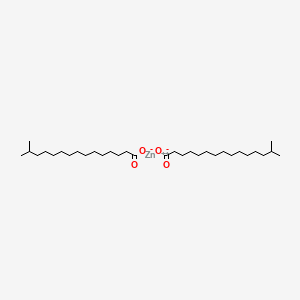
Zinc isohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with zinc oxide or zinc acetate. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or filtration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc isohexadecanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and isohexadecanoic acid derivatives.
Reduction: It can be reduced to form zinc metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts, such as copper sulfate or nickel chloride, can facilitate substitution.
Major Products Formed:
Oxidation: Zinc oxide and various isohexadecanoic acid derivatives.
Reduction: Zinc metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates, such as copper isohexadecanoate or nickel isohexadecanoate.
Applications De Recherche Scientifique
Zinc isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: It is used in the production of coatings, lubricants, and as an additive in plastics and rubber to enhance their properties.
Mécanisme D'action
The mechanism of action of zinc isohexadecanoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in enzyme function, protein synthesis, and cellular signaling. They can also act as antioxidants, protecting cells from oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Zinc Stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc Palmitate: Similar in structure to zinc isohexadecanoate, used in cosmetics and pharmaceuticals.
Zinc Laurate: A zinc salt of lauric acid, used in antimicrobial formulations and as a surfactant.
Uniqueness: this compound is unique due to its specific fatty acid chain length and branching, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
76940-61-9 |
|---|---|
Formule moléculaire |
C32H62O4Zn |
Poids moléculaire |
576.2 g/mol |
Nom IUPAC |
zinc;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
DAPRYGUSFIYXKU-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



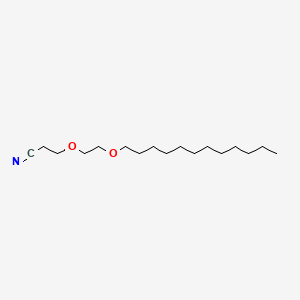
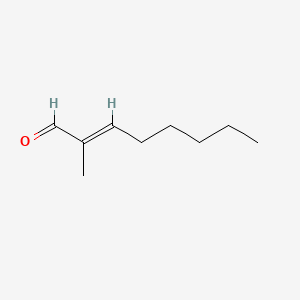
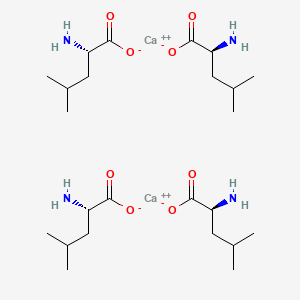
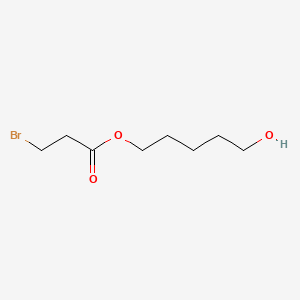
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
